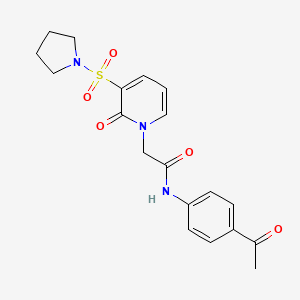

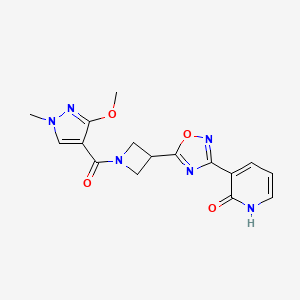

![molecular formula C23H25N3O3 B2805691 1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899960-66-8](/img/structure/B2805691.png)

1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazines are an important class of pharmacophores known for their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds and can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms .

Synthesis Analysis

The synthesis of pyrazine derivatives often involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

Pyrrolopyrazine, a biologically active scaffold, contains pyrrole and pyrazine rings . The structure of pyrazine derivatives can be quite diverse, with different chemical categories indicating various biological activities .Chemical Reactions Analysis

The chemical reactions involving pyrazine derivatives can be quite complex and depend on the specific derivative . For example, 1,2,4-oxadiazole-5-ones, 1,2,4-oxadiazole-5-thiones and 1,3,4-oxathiazoline-2-ones substituted pyridines and pyrazines have been synthesized and screened against M. tuberculosis .Aplicaciones Científicas De Investigación

Application in Metal-Organic Frameworks (MOFs)

Specific Scientific Field

Materials Science, specifically the study of Metal-Organic Frameworks (MOFs).

Summary of the Application

Pyrazine-based compounds have been used in the synthesis of highly porous MOFs . These MOFs have potential applications in environmental protection, specifically in the adsorption and separation of CO2 and light hydrocarbons .

Methods of Application or Experimental Procedures

Two zinc metal–organic framework isomers were synthesized using different solvents and acid species to adjust the topologies of these MOFs . Both of them were constructed by paddlewheel Zn2(COO)4, TCPP4−, and DPB ligands .

Results or Outcomes

Both activated MOFs exhibited permanent porosity with high BET areas (1324 m2 g−1 for 1 and 1247 m2 g−1 for 2) and possessed narrow pore size distributions (0.93 nm for 1 and 1.02 nm for 2) . The adsorption behaviors of the two activated MOFs for CO2 and light hydrocarbons (C1, C2, and C3) at low pressure were evaluated and favorable selectivity was proven for C3H8/C3H6 over CH4 .

Application in Magnetism Studies

Specific Scientific Field

Physical Chemistry, specifically the study of structure-to-magnetism correlation in organic radicals.

Methods of Application or Experimental Procedures

The nearly orthogonal 2-methoxyphenyl group disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .

Results or Outcomes

The experimental magnetic susceptibility data are best interpreted in terms of an alternating antiferromagnetic Heisenberg linear chain model with A1Jexp = 2 JA = −6.74 cm−1, A2Jexp = 2 αJA = −2.70 cm−1 . DFT calculations reproduced with high accuracy the experimentally determined microscopic magnetic exchange interactions .

Application in Solid-Phase Assisted Synthesis

Specific Scientific Field

Organic Chemistry, specifically the study of solid-phase assisted synthesis.

Summary of the Application

Pyrazine compounds, particularly 1,2,3-triazolo[1,5-a]pyrazines, have been used in solid-phase assisted synthesis . This regiospecific, traceless protocol has been used for the synthesis of a triazolopyrazine .

Methods of Application or Experimental Procedures

The desired 1,2,3-triazolo[1,5-a]pyrazines were obtained by reacting compound 51 with morpholine . This method was also used for several non-fused 1,2,3-triazoles .

Results or Outcomes

The yields of the desired 1,2,3-triazolo[1,5-a]pyrazines ranged from 33–62% . The yields of several non-fused 1,2,3-triazoles were up to 60% .

Direcciones Futuras

Given the diverse biological activities of pyrazine-based drugs, a rise in investigations of pyrazine containing candidates has been observed . Future research will likely continue to explore their synthetic pathways and biological activities, and may help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propiedades

IUPAC Name |

1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-3-29-20-10-6-17(7-11-20)22-21-5-4-14-25(21)15-16-26(22)23(27)24-18-8-12-19(28-2)13-9-18/h4-14,22H,3,15-16H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMSEHSMUZPRKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

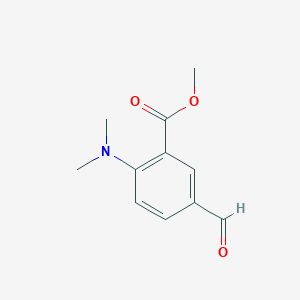

![N-(4-methoxybenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2805608.png)

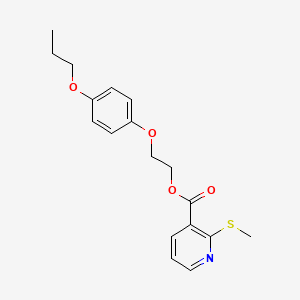

![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805616.png)

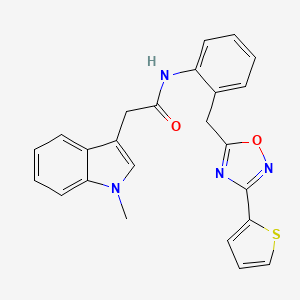

![1-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one](/img/structure/B2805617.png)

![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride](/img/no-structure.png)

![3-(Dimethylamino)-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2805620.png)

![2,5-dichloro-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2805623.png)

amino}propanamide](/img/structure/B2805624.png)